4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
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Overview
Description
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics . It is widely used in organic synthesis and pharmaceutical production . It is also used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C6HBr2FN2S . The introduction of fluorine into the benzothiadiazole backbone effectively tunes the crystal packing styles of benzothiadiazole derivatives to a noncentrosymmetric system for effective second-order nonlinear optical responses .Chemical Reactions Analysis
This compound is used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .Physical And Chemical Properties Analysis
This compound is a white to light yellow to light orange crystalline powder . It has a melting point of 158-163 °C . The empirical formula is C6HBr2FN2S and the molecular weight is 311.96 .Scientific Research Applications
Optoelectronic Applications : 4,7-Dibromo-2,1,3-benzothiadiazole serves as a building block for high-performance optoelectronic devices. Its single crystal exhibits elastic bending flexibility and crystalline-state fluorescence, which is useful in flexible electronic devices (Hayashi, Koizumi, & Kamiya, 2017).
Luminescent Material Synthesis : It acts as a precursor in synthesizing luminescent materials with improved optical properties and thermostability, particularly when combined with carbazole moieties (Tao et al., 2011).
Small Band Gap Polymers : Modified nitration of 4,7-Dibromo-2,1,3-benzothiadiazole has led to the development of small band gap polymers, like P1TPQ and P3TPQ, which are significant for solar cell applications (Wang et al., 2010).
DNA Microarrays : This compound is used in synthesizing poly[9,9′-bis(6″-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), a cationic, water-soluble conjugated polymer for label-free DNA microarrays (Liu & Bazan, 2006).
Organic Light-Emitting Diodes (OLEDs) : Modified 4,7-Dibromo-2,1,3-benzothiadiazole derivatives exhibit properties suitable for OLED applications, showing high fluorescent quantum yields and adequate band gap values (Neto et al., 2005).
Electrochemically Active Polymers : Dehalogenation polycondensation of 4,7-Dibromo-2,1,3-benzothiadiazole has led to electrochemically active polymers, useful in electronics (Kanbara & Yamamoto, 1993).
Fundamental Optical and Electronic Properties : Research has investigated fundamental properties of the fluorinated derivative of 4,7-Dibromo-2,1,3-benzothiadiazole, noting stronger optical absorption and intra-/intermolecular contacts upon fluorination (Nielsen, White, & McCulloch, 2015).
Fluorescent Sensors : Benzothiadiazole-based compounds, synthesized from 4,7-Dibromo-2,1,3-benzothiadiazole, have been used for selective detection of ions like Cu2+ and OH– in fluorescence quenching experiments (Tian et al., 2019).
Charge-Transfer-Based Probes : Charge-transfer-based conjugated polyelectrolytes derived from 4,7-Dibromo-2,1,3-benzothiadiazole serve as multicolor light-up probes for biomolecular quantification (Pu, Cai, & Liu, 2009).
Antitumor Activity : Certain fluorinated benzothiadiazole derivatives exhibit potent cytotoxicity in specific cancer cell lines, indicating potential in cancer treatment research (Hutchinson et al., 2001).
Mechanism of Action
Target of Action
The primary target of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is the polymer HOMO level in organic solar cells and high mobility OFETs . The compound is used as a monomer for the synthesis of these polymers .
Mode of Action
This compound interacts with its target by lowering the polymer HOMO level . This is achieved through the process of fluorination , which results in high open-circuit voltages well exceeding 0.7 V .
Biochemical Pathways
The compound affects the energy conversion efficiency pathway in organic solar cells and high mobility OFETs . By lowering the polymer HOMO level, it increases the open-circuit voltages, thereby enhancing the power conversion efficiency .
Pharmacokinetics
Its solubility in toluene suggests that it may have good bioavailability in certain environments.
Result of Action
The action of this compound results in high-efficiency organic solar cells and high mobility OFETs . Specifically, it can achieve a power conversion efficiency (PCE) of 6.2% .
Action Environment
Environmental factors such as light and air should be avoided as they might influence the compound’s action, efficacy, and stability . Furthermore, the compound should be stored under inert gas and in a cool, dry place below 15°C .
Safety and Hazards
Future Directions
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole has potential applications in the field of organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers . Its use as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs suggests promising future directions .
properties
IUPAC Name |
4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2FN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZDYOVYIHJETJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1F)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1347736-74-6 |
Source
|
Record name | 1347736-74-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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